1,1,4,6-Tetramethyl-5,7-diaminoindan

Description

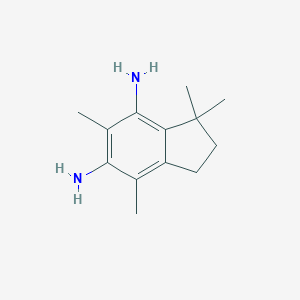

1,1,4,6-Tetramethyl-5,7-diaminoindan (DAI) is a specialized diamine compound featuring a bicyclic indan core substituted with four methyl groups (at positions 1,1,4,6) and two amino groups (at positions 5,7). Its unique substitution pattern imparts steric bulk and rigidity, making it a critical monomer in the synthesis of polyimide-based carbon membranes for gas separation applications. These membranes exhibit high fractional free volume (FFV) due to DAI’s bulky methyl groups, which disrupt polymer chain packing and enhance permeability .

Properties

CAS No. |

122368-11-0 |

|---|---|

Molecular Formula |

C13H20N2 |

Molecular Weight |

204.31 g/mol |

IUPAC Name |

3,3,5,7-tetramethyl-1,2-dihydroindene-4,6-diamine |

InChI |

InChI=1S/C13H20N2/c1-7-9-5-6-13(3,4)10(9)12(15)8(2)11(7)14/h5-6,14-15H2,1-4H3 |

InChI Key |

DJVHKFDSSGNFNK-UHFFFAOYSA-N |

SMILES |

CC1=C2CCC(C2=C(C(=C1N)C)N)(C)C |

Canonical SMILES |

CC1=C2CCC(C2=C(C(=C1N)C)N)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of DAI and 4,7-Dimethylindan

Key Findings:

Steric Effects: DAI’s four methyl groups introduce significant steric hindrance, reducing chain packing density in polymers. This contrasts with 4,7-Dimethylindan, which lacks amino groups and has fewer substituents, resulting in minimal steric impact .

Polymer Compatibility: DAI’s amino groups allow it to react with dianhydrides (e.g., 6FDA) to form polyimides. Membranes derived from 6FDA-DAI exhibit the largest FFV (0.22–0.25) due to synergistic effects between DAI’s methyl groups and 6FDA’s –CF₃ moieties . In contrast, 4,7-Dimethylindan cannot participate in such reactions due to the absence of reactive amino groups.

Comparison with Other Substituted Indan Derivatives

- 5,7-Diaminoindan (Unmethylated Analog): Hypothetically, removing DAI’s methyl groups would reduce steric bulk, leading to denser polymer packing and lower FFV. Such a compound would prioritize selectivity over permeability in gas separation, contrasting with DAI’s balance of both .

- 1,1,4,6-Tetramethylindan (Non-Amino Analog): Without amino groups, this compound would lack reactivity for polyimide synthesis, relegating it to niche roles as a solvent or intermediate.

Broader Substituent Effects in Diverse Systems

- Flavonoid Derivatives: Compounds like quercetin tetramethyl(3’,4’,5,7) ether (–4) demonstrate that methyl substituent positions influence bioactivity (e.g., antiviral effects). Similarly, DAI’s substituent positions dictate its polymer performance, underscoring the importance of substitution patterns across chemical classes .

Research Implications and Industrial Relevance

DAI’s tailored structure addresses critical challenges in membrane technology, such as the trade-off between permeability and selectivity. Its comparison with 4,7-Dimethylindan highlights the necessity of functional groups (amino) and steric design (methyl) in advanced material synthesis. Future research could explore hybrid monomers combining DAI’s rigidity with other functional groups (e.g., halogens) to further optimize membrane performance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.